

methyl arachidate safety data sheet

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Compound Focus: Methyl arachidate

CAS No.: 1120-28-1

Cat. No.: S586949

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Chemical Identity and Basic Data

The table below summarizes the available fundamental information for Methyl Arachidonate (also known as **Methyl Arachidate**).

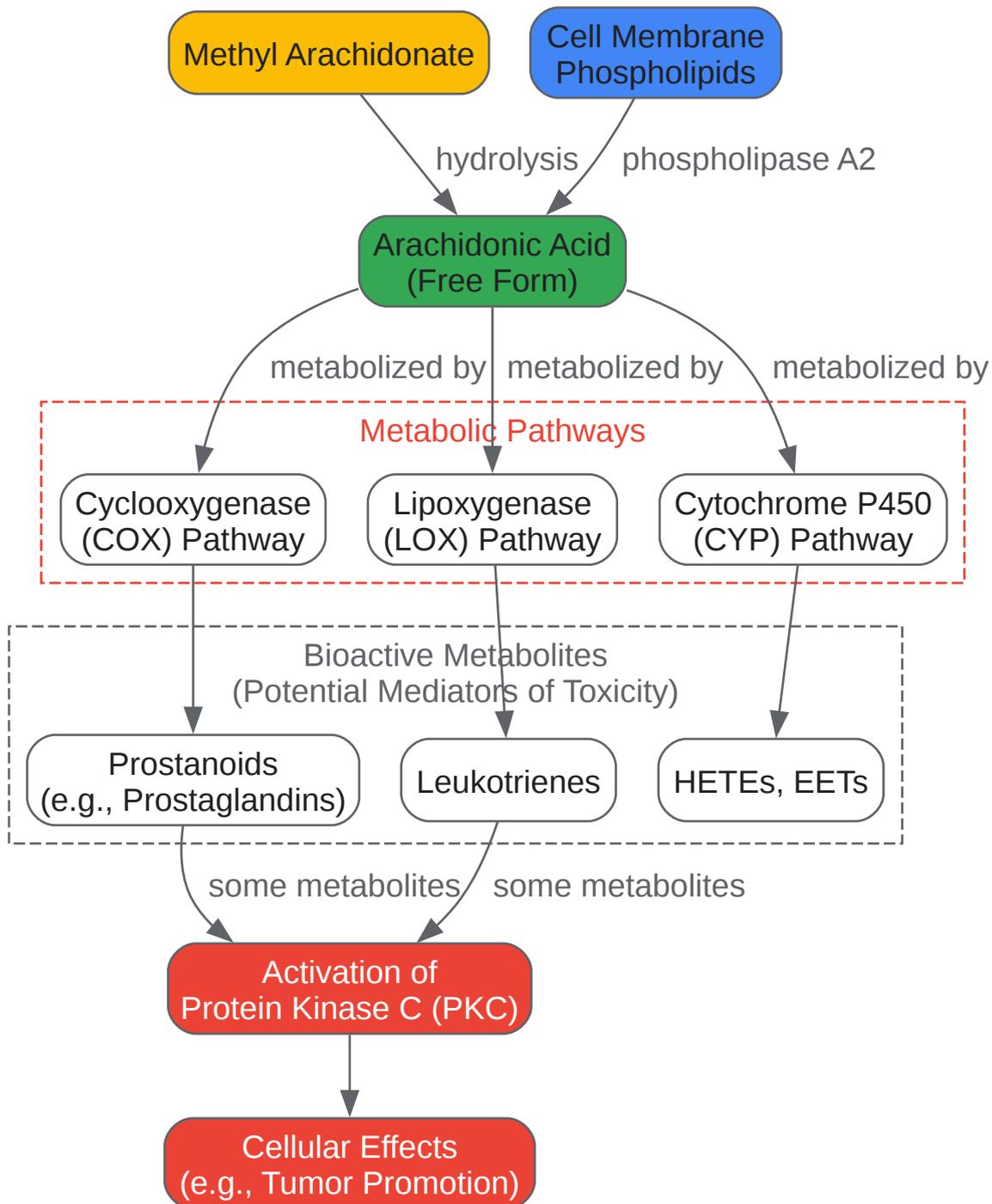
Property	Description
Common Name	Methyl Arachidonate, Arachidonic Acid Methyl Ester [1]
CAS Registry Number	2566-89-4 [1]
Chemical Formula	C~21~H~34~O~2~ [1]
Average Molecular Weight	318.501 g/mol [1]
IUPAC Name	methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate [1]
Structure & Classification	Fatty acid methyl ester (FAME); derivative of Arachidonic Acid [1]
Water Solubility	3.8e-05 g/L (predicted), considered practically insoluble [1]
logP	6.85 (predicted) [1]

Key Safety-Related Biological Activity

A critical finding from the scientific literature is that Methyl Arachidonate is **not biologically inert**. Once it enters cells, it can be metabolized through the same pathways as its parent compound, arachidonic acid (AA), leading to biologically active products [2].

- **Mechanism of Action:** A 1990 study demonstrated that methyl arachidonate activates Protein Kinase C (PKC) in intact platelets. This activation is not direct but occurs **through its metabolites** produced via the cyclooxygenase and lipoxygenase pathways [2].
- **Toxicological Implication:** The study suggests that this indirect activation of PKC may account for the **tumor-promoting activity** observed for some unsaturated fatty acids and their methyl esters [2]. This indicates a potential long-term hazard that requires consideration in toxicological profiling.

The relationship between methyl arachidonate, arachidonic acid, and its major metabolic pathways is illustrated below.



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Figure 1: Proposed metabolic activation pathway of methyl arachidonate. The compound is hydrolyzed to arachidonic acid, which is then metabolized into bioactive eicosanoids that can activate cellular signaling like PKC, potentially leading to toxic effects [2] [3].

Recommended Experimental & Safety Assessment Approach

Given the lack of a formal SDS, a proactive and evidence-based safety protocol is recommended.

- **Handling Precautions:** Based on its physicochemical properties (high logP, low water solubility), assume the compound is readily absorbed through the skin and may irritate mucous membranes. Use **appropriate personal protective equipment (PPE)** including gloves, lab coat, and safety glasses. Handle in a **fume hood** to avoid inhalation of powders or aerosols [1].
- **Experimental Design:** When planning studies, account for its metabolic activation.
 - **Use appropriate metabolic inhibitors:** To delineate the role of metabolites in any observed toxic effects, consider using specific inhibitors of the COX (e.g., NSAIDs) and LOX pathways [2] [3].
 - **Monitor established endpoints:** In cell-based or animal models, track markers of inflammation, oxidative stress, and cellular proliferation, as these are implicated in arachidonate signaling [3] [4].
- **Storage:** Store under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20°C or below) to prevent oxidation, as the multiple double bonds make it highly susceptible to degradation.

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